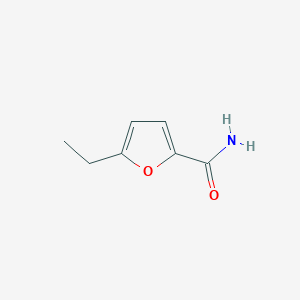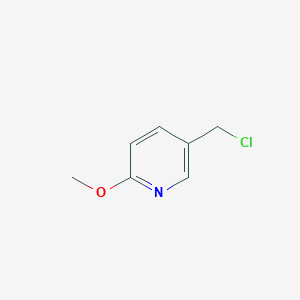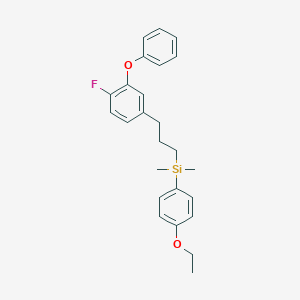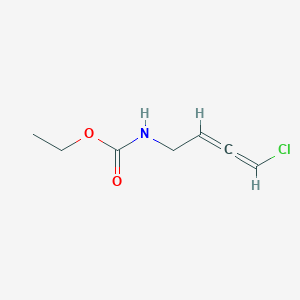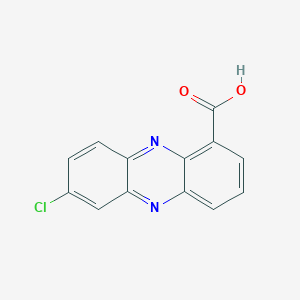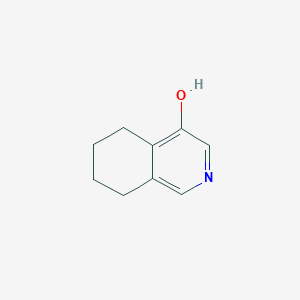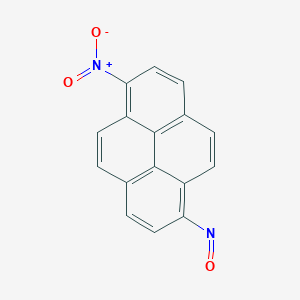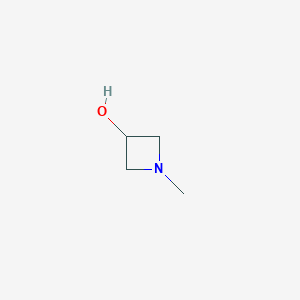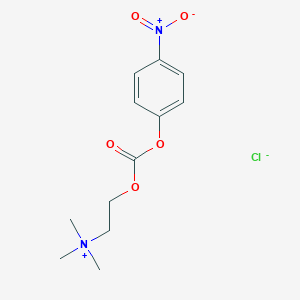
4-Nitrophenyl N-trimethylammonioethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl N-trimethylammonioethyl carbonate (NAC) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. It is a quaternary ammonium salt that is widely used as a reagent in various chemical reactions.
Mecanismo De Acción
4-Nitrophenyl N-trimethylammonioethyl carbonate acts as a carbonylating agent in various chemical reactions. It reacts with nucleophiles such as amines, thiols, and alcohols to form carbamates, thiocarbamates, and carbonate esters, respectively. The reaction mechanism involves the formation of an intermediate that undergoes a nucleophilic attack by the nucleophile, leading to the formation of the final product.
Efectos Bioquímicos Y Fisiológicos
4-Nitrophenyl N-trimethylammonioethyl carbonate has no known biochemical or physiological effects. It is considered to be a relatively safe compound when handled properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Nitrophenyl N-trimethylammonioethyl carbonate in lab experiments is its high reactivity. It reacts readily with various nucleophiles, making it a useful reagent in many chemical reactions. However, its high reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Direcciones Futuras
There are several future directions for the use of 4-Nitrophenyl N-trimethylammonioethyl carbonate in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. 4-Nitrophenyl N-trimethylammonioethyl carbonate can also be used in the development of new enzyme assays and protein analysis methods. Furthermore, it can be used in the analysis of complex biological samples, such as blood and urine.
Conclusion
In conclusion, 4-Nitrophenyl N-trimethylammonioethyl carbonate is a useful reagent in many chemical reactions and has a wide range of scientific research applications. Its high reactivity makes it a valuable tool in the synthesis of various organic compounds and in the analysis of enzymes and proteins. Further research is needed to explore the full potential of 4-Nitrophenyl N-trimethylammonioethyl carbonate in scientific research.
Métodos De Síntesis
4-Nitrophenyl N-trimethylammonioethyl carbonate can be synthesized by reacting 4-nitrophenol with trimethylamine in the presence of ethyl chloroformate. The reaction takes place at room temperature and yields 4-Nitrophenyl N-trimethylammonioethyl carbonate as a white crystalline solid. The overall reaction can be represented as follows:
4-nitrophenol + trimethylamine + ethyl chloroformate → 4-Nitrophenyl N-trimethylammonioethyl carbonate + ethyl alcohol + hydrogen chloride
Aplicaciones Científicas De Investigación
4-Nitrophenyl N-trimethylammonioethyl carbonate has a wide range of scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. 4-Nitrophenyl N-trimethylammonioethyl carbonate is also used in the determination of enzyme activity and protein concentration. Furthermore, it is used in the analysis of amino acids and peptides.
Propiedades
Número CAS |
104407-34-3 |
|---|---|
Nombre del producto |
4-Nitrophenyl N-trimethylammonioethyl carbonate |
Fórmula molecular |
C12H17ClN2O5 |
Peso molecular |
304.72 g/mol |
Nombre IUPAC |
trimethyl-[2-(4-nitrophenoxy)carbonyloxyethyl]azanium;chloride |
InChI |
InChI=1S/C12H17N2O5.ClH/c1-14(2,3)8-9-18-12(15)19-11-6-4-10(5-7-11)13(16)17;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
XIPRCCIULKVREJ-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-].[Cl-] |
SMILES canónico |
C[N+](C)(C)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-].[Cl-] |
Sinónimos |
4-nitrophenyl N-trimethylammonioethyl carbonate p-nitrophenyl N-trimethylammonioethyl carbonate p-nitrophenyl-TMA-carbonate p-nitrophenyl-TMA-carbonate chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





